molecular formula C6H8O8-2 B1237620 Galactarate(2-)

Galactarate(2-)

Cat. No. B1237620
M. Wt: 208.12 g/mol
InChI Key: DSLZVSRJTYRBFB-DUHBMQHGSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Galactarate(2-) is a dicarboxylic acid dianion that is the conjugate base of galactarate(1-). It has a role as a human metabolite. It is a galactaric acid anion and a dicarboxylic acid dianion. It is a conjugate base of a galactarate(1-).

Scientific Research Applications

Metabolic Engineering for Galactarate Production

  • Fungal Strains Conversion : Metabolic engineering has been used to create fungal strains capable of converting d-galacturonate to meso-galactarate. This process involves manipulating fungi like Hypocrea jecorina and Aspergillus niger. Galactarate has potential applications in food, cosmetics, pharmaceuticals, and as a platform chemical (Mojzita et al., 2009).

Enhancing Galactaric Acid Production

  • Optimization of Production Conditions : Research on Trichoderma reesei revealed that the production of galactaric acid depends on factors like temperature, pH, and medium composition. Strategies like fed-batch fermentation have been employed to increase yields (Barth & Wiebe, 2017).

Genetic Engineering for Enhanced Production

  • Engineering Aspergillus niger : By using transcriptomics and CRISPR/Cas9 technology, researchers have successfully disrupted galactaric acid catabolism in A. niger, leading to efficient production of galactaric acid from d-galacturonic acid (Kuivanen et al., 2016).

Structural and Functional Analysis

  • Structural Studies of Galactarate Dehydratase : Studies on the enzyme galactarate dehydratase from various organisms, including Oceanobacillus iheyensis and Agrobacterium tumefaciens, have shed light on its structure and catalytic mechanism. This enzyme plays a crucial role in the metabolism of galactarate (Rakus et al., 2009).

Complex Formation with Metal Ions

  • Interaction with Copper(II) Ions : Research has explored how galactarate ions interact with metal ions like copper(II), including the formation of complexes and their stability. This has implications for understanding the biochemical behavior of galactarate in various environments (Bolotin et al., 2004).

properties

Product Name

Galactarate(2-)

Molecular Formula

C6H8O8-2

Molecular Weight

208.12 g/mol

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2+,3+,4-

InChI Key

DSLZVSRJTYRBFB-DUHBMQHGSA-L

Isomeric SMILES

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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